2-Bromothiophenol

Description

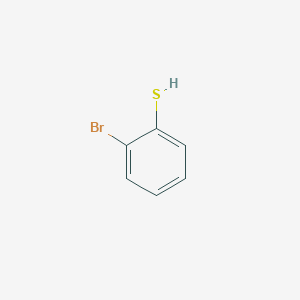

Structure

3D Structure

Properties

IUPAC Name |

2-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQUNWNSQDULTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064229 | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-02-1 | |

| Record name | 2-Bromothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD6P4XJ7FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromothiophenol CAS number 6320-02-1 properties

An In-depth Technical Guide to 2-Bromothiophenol (CAS: 6320-02-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a versatile reagent used in organic synthesis and drug discovery. It covers its physicochemical properties, safety and handling protocols, and key applications, with a focus on providing actionable information for laboratory and research settings.

Core Properties and Identification

This compound, also known as 2-bromobenzenethiol, is a clear, yellow liquid characterized by a strong, unpleasant odor.[1][2] Its unique structure, featuring both a bromine atom and a thiol group on a benzene (B151609) ring, makes it a valuable intermediate for synthesizing complex organosulfur compounds.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear yellow liquid | [1][2] |

| Odor | Stench | [1][4][5] |

| Boiling Point | 128-130 °C / 25 mmHg116 °C / 1013 hPa | [2][6][7][8] |

| Density | 1.573 g/mL at 25 °C | [2][6][7] |

| Refractive Index | n20/D 1.635 | [2][6][7] |

| Flash Point | > 110 °C (> 230 °F) | [7] |

| Solubility | Immiscible with water, low water solubility | [1][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 6320-02-1 | [5][6] |

| EC Number | 228-665-4 | [5][6] |

| Molecular Formula | C₆H₅BrS | [5][6][9] |

| Molecular Weight | 189.07 g/mol | [5][6][9] |

| InChI Key | YUQUNWNSQDULTI-UHFFFAOYSA-N | [6][7] |

| SMILES | Sc1ccccc1Br | [6][7] |

| Synonyms | 2-Bromobenzenethiol, o-Bromothiophenol | [1][5][10] |

Safety and Handling

This compound is classified as a hazardous substance and requires strict safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[1][4][5]

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [1][5] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [1][5] |

| P261 | Avoid breathing mist/vapors/spray | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing | [11] |

Due to its hazardous nature, all work with this compound must be conducted within a chemical fume hood with adequate ventilation.[1][4] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4] It should be stored under an inert atmosphere.[4]

Caption: General laboratory workflow for the safe handling of this compound.

Spectroscopic Data

Full spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), 1H NMR, and 13C NMR, are available for this compound through various databases.[9][12][13] Researchers are advised to consult resources such as the NIST Chemistry WebBook for detailed spectra.[9][13][14]

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, valued for its dual reactivity.[3] Its thiol and bromo functionalities allow for diverse chemical transformations, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][15]

Key applications include:

-

Synthesis of Fused Heterocycles: It is used as a precursor in the synthesis of fused organosulfur skeletons like phenothiazines and thianthrenes through reactions such as C-H thiolation and C-N amination.[3]

-

Pharmaceutical Intermediates: The compound serves as a starting material for designing and synthesizing new drug candidates with potential therapeutic applications.[3][15] The broader family of brominated thiophenes and thiazoles are pivotal in developing kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[16][17]

-

Material Science: It is utilized in the development of new materials, including polymers and coatings.[3][15] A noted reaction is its use with 4-(4-bromo-3-nitro-phenyl)morpholine to create nitro-sulphide compounds.[2][6]

Experimental Protocols

While specific experimental applications are vast, a common use for this class of compound is in synthesis. The following is a representative protocol for the synthesis of this compound from 2-bromoaniline (B46623), illustrating a typical multi-step synthetic pathway.

Synthesis of this compound from 2-Bromoaniline[18]

This procedure involves the diazotization of 2-bromoaniline followed by subsequent conversion.

Step 1: Diazotization

-

In a suitable reaction vessel, 2-bromoaniline is dissolved in aqueous hydrochloric acid (aq. HCl).

-

The solution is cooled to 0 °C in an ice bath.

-

An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise over a period of 0.75 hours, maintaining the temperature at 0 °C to form the 2-bromobenzenediazonium chloride intermediate.

Step 2: Hydrolysis/Decomposition

-

The reaction mixture containing the diazonium salt is then warmed to 50-55 °C and stirred for 0.5 hours. This step is described as involving the addition of water.

Step 3: Thiolation

-

To the resulting mixture, potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695) is added.

-

The reaction is heated and maintained for 10 hours to yield the final this compound product.

Note: This generalized protocol is based on a cited synthetic route.[18] Researchers should consult the primary literature and perform their own risk assessments and optimization before undertaking any laboratory work.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 6320-02-1 [chemicalbook.com]

- 3. This compound | 6320-02-1 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ie [fishersci.ie]

- 6. This compound 97 6320-02-1 [sigmaaldrich.com]

- 7. This compound 97 6320-02-1 [sigmaaldrich.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound (CAS 6320-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chemdmart.com [chemdmart.com]

- 12. This compound(6320-02-1) 1H NMR spectrum [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. Cas 6320-02-1,this compound | lookchem [lookchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Bromobenzenethiol: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromobenzenethiol. It includes detailed experimental protocols for its synthesis and its conversion to key bioactive scaffolds, alongside an analysis of its spectral characteristics. This document is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in medicinal chemistry and the synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

2-Bromobenzenethiol, also known as 2-bromothiophenol, is a versatile reagent in organic synthesis, primarily utilized as a precursor for various sulfur-containing heterocyclic compounds. Its physical and chemical characteristics are summarized below.

Physical Properties

The key physical properties of 2-Bromobenzenethiol are presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrS | [1][2][3] |

| Molecular Weight | 189.07 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow or orange clear liquid | [4] |

| Boiling Point | 93 °C at 6 mmHg128-130 °C at 25 mmHg114-116 °C at 10 mmHg | [4][5][6] |

| Density | 1.61 g/mL at 20/20 °C1.573 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.641.635 | [2][4] |

| Solubility | Information not widely available, likely soluble in organic solvents. | [7] |

| Odor | Stench | [6] |

Chemical Properties and Reactivity

2-Bromobenzenethiol is characterized by the presence of a thiol (-SH) and a bromo (-Br) group on a benzene (B151609) ring, which dictates its reactivity. The thiol group is nucleophilic and readily undergoes S-alkylation, S-arylation, and oxidation reactions. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, or can be displaced by strong nucleophiles under certain conditions.

A notable application of 2-Bromobenzenethiol is in the synthesis of phenothiazines and thianthrenes, which are important scaffolds in medicinal chemistry. For instance, it can react with 2-iodoaniline (B362364) in the presence of a copper catalyst to form phenothiazine (B1677639).[8] It also serves as a precursor for other bioactive organosulfur compounds.[4][9]

Spectroscopic Data Analysis

The structural features of 2-Bromobenzenethiol can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the four aromatic protons and the thiol proton. The aromatic protons would appear as multiplets in the region of δ 7.0-7.6 ppm. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons. The carbon bearing the bromine atom would be expected to have a chemical shift in the range of δ 110-120 ppm, while the carbon attached to the sulfur atom would appear around δ 130-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromobenzenethiol exhibits characteristic absorption bands that confirm the presence of its functional groups. Key absorptions include:

-

S-H stretch: A weak absorption band is typically observed in the region of 2550-2600 cm⁻¹.

-

Aromatic C-H stretch: Bands appear above 3000 cm⁻¹.

-

C=C aromatic stretch: Multiple bands are present in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: A strong absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.[10]

Mass Spectrometry (MS)

The mass spectrum of 2-Bromobenzenethiol shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks for the molecular ion (M⁺ and M⁺+2) of almost equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] The molecular ion peaks would be observed at m/z 188 and 190. Fragmentation may involve the loss of the thiol group (-SH) or the bromine atom.

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromobenzenethiol equivalents and its subsequent conversion to phenothiazine are provided below.

Synthesis of 2-Bromobenzenethiol Equivalents via Aryne Intermediates

A modern and efficient method for preparing 2-bromobenzenethiol equivalents involves the bromothiolation of aryne intermediates.[12] This approach offers advantages over traditional methods, such as improved regioselectivity and functional group tolerance.[12]

Materials:

-

4,5-dimethoxy-2-trimethylsilylphenyl triflate

-

Potassium O-ethyl dithiocarbonate

-

18-crown-6-ether

-

Potassium fluoride (B91410)

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Celite

Procedure:

-

In a 5 mL screw-top vial, a mixture of 4,5-dimethoxy-2-trimethylsilylphenyl triflate (26.7 mg, 74.5 µmol, 1.5 equiv) and potassium O-ethyl dithiocarbonate (8.0 mg, 50 µmol) is dissolved in 1,2-dimethoxyethane (0.67 mL).

-

To this solution, add bromopentafluorobenzene (31.6 µL, 0.250 mmol, 5.0 equiv), 18-crown-6-ether (52.8 mg, 0.200 mmol, 4.0 equiv), and potassium fluoride (8.7 mg, 0.15 mmol, 3.0 equiv) at room temperature.

-

The mixture is stirred for 24 hours at 0 °C and then allowed to warm to room temperature.

-

The reaction mixture is filtered through a short pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by preparative thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to yield the S-(2-bromo-4,5-dimethoxyphenyl) O-ethyl carbonodithioate product.[12]

Synthesis of Phenothiazine from 2-Bromobenzenethiol

Phenothiazines are a class of compounds with significant biological activity. One synthetic route involves the reaction of 2-bromobenzenethiol with an appropriate amino-partner. A representative protocol for a related synthesis of phenothiazine from 2-iodoaniline and 2-bromobenzenethiol is described below.[8]

Materials:

-

2-Iodoaniline

-

2-Bromobenzenethiol

-

Copper(I) iodide (CuI)

-

L-proline

-

2-Methoxyethanol

Procedure:

-

A reaction mixture of 2-iodoaniline, 2-bromobenzenethiol, CuI (10 mol%), and L-proline (20 mol%) is prepared in 2-methoxyethanol.

-

The mixture is heated to 110 °C for 48–72 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the phenothiazine product.

Applications in Drug Development and Signaling Pathways

2-Bromobenzenethiol is a valuable starting material for the synthesis of various bioactive molecules, most notably phenothiazine and thianthrene (B1682798) derivatives.

Phenothiazine Derivatives

Phenothiazines are a well-established class of compounds with a broad range of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][12] More recently, their potential as anticancer agents has been explored.[1][8] Phenothiazine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Inhibition of Calmodulin (CaM): CaM is a calcium-binding protein involved in cell cycle regulation. Phenothiazines can inhibit CaM, leading to cell cycle arrest.[12]

-

Reactivation of Protein Phosphatase 2A (PP2A): PP2A is a tumor suppressor that is often inactivated in cancer cells. Certain phenothiazines can reactivate PP2A, leading to the inactivation of oncogenic signaling pathways.[12]

-

Modulation of Signaling Pathways: Phenothiazines can influence key signaling pathways involved in cancer progression, such as the MAPK, Wnt, and retinoic acid signaling pathways.[1][4] They have also been shown to inhibit the PDK1/Akt and MAPK/ERK1/2 pathways and induce apoptosis by inhibiting the Akt/mTOR pathway.[8]

Thianthrene Derivatives

Thianthrenes are another class of sulfur-containing heterocycles that can be synthesized from precursors like 2-bromobenzenethiol.[4][9] While their biological activities are less explored than phenothiazines, they have been investigated for applications in dermal infections.[9] The development of efficient synthetic methods for functionalized thianthrenes is opening up new avenues for exploring their therapeutic potential.[9]

Visualizations

Experimental Workflow: Synthesis of 2-Bromobenzenethiol Equivalent

References

- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KEGG PATHWAY Database [genome.jp]

- 6. Thianthrene - Wikipedia [en.wikipedia.org]

- 7. Fate of thianthrene in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Bisanthra-thianthrene: synthesis, structure and oxidation properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromothiophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothiophenol, a key intermediate in organic synthesis. This document details its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of pharmaceuticals and other advanced materials.

Core Chemical and Physical Data

This compound, also known as 2-bromobenzenethiol, is an organosulfur compound with a distinct chemical profile that makes it a versatile reagent. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrS | [1][2] |

| Molecular Weight | 189.07 g/mol | [1][2] |

| CAS Number | 6320-02-1 | [1] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 128-130 °C at 25 mmHg | [3] |

| Density | 1.573 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.635 | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved through a multi-step process starting from 2-bromoaniline (B46623). This procedure involves the formation of a diazonium salt, followed by a reaction with a sulfur-containing nucleophile and subsequent hydrolysis.

Experimental Protocol: Synthesis via Diazotization of 2-Bromoaniline

This protocol is based on established methods for the conversion of anilines to thiophenols.

Step 1: Diazotization of 2-Bromoaniline

-

In a well-ventilated fume hood, a solution of 2-bromoaniline is prepared in an aqueous acidic medium, typically hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the 2-bromoaniline solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper). This reaction forms the 2-bromobenzenediazonium chloride intermediate.

Step 2: Reaction with Potassium Ethyl Xanthate

-

In a separate flask, a solution of potassium ethyl xanthate is prepared in water.

-

The freshly prepared, cold 2-bromobenzenediazonium chloride solution is slowly added to the potassium ethyl xanthate solution. Vigorous stirring is maintained throughout the addition.

-

The reaction mixture is allowed to stir for several hours at a controlled temperature, which may be gradually increased to facilitate the reaction.

Step 3: Hydrolysis and Isolation

-

The reaction mixture is then heated, often with the addition of a base such as potassium hydroxide (B78521) in ethanol, to hydrolyze the xanthate intermediate.

-

The reaction is heated under reflux for a specified period to ensure complete hydrolysis.

-

After cooling, the reaction mixture is acidified, and the product, this compound, is extracted using an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation to obtain pure this compound.

Logical Workflow and Signaling Pathways

The synthesis of this compound from 2-bromoaniline can be visualized as a sequential process. The following diagram illustrates the key transformations in this synthetic pathway.

References

A Technical Guide to the Synthesis of Substituted Thiophenols from Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of modern synthetic methodologies for the formation of carbon-sulfur (C–S) bonds to produce substituted thiophenols and their derivatives from aryl halides. Aryl thiols and thioethers are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for their synthesis is a central focus in organic chemistry. This document details the predominant transition-metal-catalyzed cross-coupling strategies, focusing on palladium, copper, and nickel systems, which have largely replaced harsher, classical methods.

Core Methodologies: An Overview

The direct synthesis of thiophenols via C–S cross-coupling has been dominated by transition-metal catalysis. The choice of catalyst—typically based on palladium, copper, or nickel—depends on the substrate scope, functional group tolerance, cost considerations, and the desired reaction conditions. These methods are analogous to the well-established Buchwald-Hartwig amination for C–N bond formation.[1]

Palladium-Catalyzed Thiolation

Palladium catalysis is one of the most robust and versatile methods for C–S cross-coupling.[2][3] It offers broad substrate scope, including aryl bromides, iodides, triflates, and even activated chlorides, and is compatible with a wide range of functional groups.[3][4] The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst.[1] The selection of ligands, typically bulky, electron-rich phosphines like Xantphos or DPPF, is crucial for achieving high efficiency and preventing the formation of disulfide byproducts.[3][5]

Copper-Catalyzed Thiolation

Copper-catalyzed methods, often referred to as Ullmann-type couplings, represent a cost-effective alternative to palladium.[6] These reactions are particularly effective for aryl iodides.[7][8][9] Modern protocols often utilize simple, ligand-free copper salts like CuI, making the systems operationally simple and economical.[6][9] Various sulfur sources can be employed, including thiols and inorganic sulfides like Na₂S·9H₂O, which allow for the direct synthesis of aryl thiols.[7][8][10] Some methods have been developed that proceed under mild, and even photoinduced, conditions at low temperatures.[11]

Nickel-Catalyzed Thiolation

Nickel catalysis has emerged as a powerful tool, especially for the activation of less reactive and more economical aryl chlorides.[5] Nickel systems can couple a range of aryl (pseudo)halides with both aryl and alkyl thiols.[12][13] Recent advancements include mechanochemical methods that can be set up in the air and require lower catalyst loadings than solution-based counterparts.[12][14] The catalytic cycle for nickel is believed to proceed through a Ni(0)/Ni(II) pathway, similar to palladium.[12]

Data Presentation: Comparative Performance

The following tables summarize quantitative data for representative catalytic systems, allowing for easy comparison of their scope and efficiency.

Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Thiols

| Entry | Aryl Halide | Thiol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | 4-Methoxythiophenol | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Dioxane | 100 | 3 | 98 | [3] |

| 2 | Phenyl triflate | 4-Methoxythiophenol | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Dioxane | 100 | 3 | 96 | [3] |

| 3 | 4-Chlorobenzonitrile | Thiophenol | Pd(OAc)₂ / DiPPF | NaOt-Bu | Toluene (B28343) | 100 | 18 | 94 | [4] |

| 4 | 4-Bromoacetophenone | Dodecanethiol | Pd(OAc)₂ / DPPF | DIPEA | Toluene | 80 | 3 | 95 | [5] |

| 5 | 1-Bromonaphthalene| Thiophenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 91 |[3] |

DiPPF: 1,1'-Bis(diisopropylphosphino)ferrocene; DPPF: 1,1'-Bis(diphenylphosphino)ferrocene; dba: dibenzylideneacetone

Table 2: Copper-Catalyzed Synthesis of Aryl Thiols from Aryl Iodides | Entry | Aryl Iodide | Sulfur Source | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |:---:|:---|:---|:---|:---|:---|:---:|:---:|:---:|:---| | 1 | 4-Iodotoluene | Na₂S·9H₂O | Cu powder | 1,2-Ethanedithiol | DMSO | 100 | 20 | 97 |[8] | | 2 | 4-Iodoanisole | Na₂S·9H₂O | Cu powder | 1,2-Ethanedithiol | DMSO | 100 | 20 | 93 |[8] | | 3 | 1-Iodonaphthalene | Na₂S·9H₂O | Cu powder | 1,2-Ethanedithiol | DMSO | 100 | 20 | 89 |[8] | | 4 | 4-Iodobenzonitrile | Thiophenol | CuI | None (Ligand-free) | K₂CO₃ | NMP | 110 | 24 | 93 |[6] | | 5 | Iodobenzene | Sulfur Powder | CuI nanoparticles | n-Bu₄NOH | H₂O | 40 | 24 | 92 |[15] |

NMP: N-Methyl-2-pyrrolidone

Table 3: Nickel-Catalyzed Coupling of Aryl Halides with Thiols

| Entry | Aryl Halide | Thiol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Dodecanethiol | NiCl₂(dppp) | NaOt-Bu | Toluene | 100 | 24 | 95 | N/A |

| 2 | Phenyl triflate | Thiophenol | Ni(cod)₂ / DPEphos | K₃PO₄ | Dioxane | 80 | 16 | 92 | [13] |

| 3 | 4-Bromoanisole | Thiophenol | XantNi-Cl | Et₃N | Ball Mill | 30 | 2 | 98 | [12] |

| 4 | 2-Bromopyridine | Cyclohexanethiol | NiCl₂(PCy₃)₂ | NaOt-Bu | Dioxane | 80 | 12 | 88 | N/A |

| 5 | 4-Iodotoluene | Thiophenol | Ni pincer complex | KOtBu | Toluene | 110 | 20 | >95 |[16] |

dppp: 1,3-Bis(diphenylphosphino)propane; cod: 1,5-cyclooctadiene; DPEphos: Bis(2-diphenylphosphinophenyl)ether; PCy₃: Tricyclohexylphosphine

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key catalytic systems.

General Protocol for Palladium-Catalyzed Thiolation

This procedure is representative for the coupling of an aryl bromide with a thiol using a palladium/phosphine (B1218219) ligand system.

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or i-Pr₂NEt, 1.5-2.0 equivalents).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent), the thiol (1.1-1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the desired aryl thioether.[3][17]

General Protocol for Copper-Catalyzed Direct Thiol Synthesis

This protocol describes the synthesis of an aryl thiol from an aryl iodide using sodium sulfide (B99878).[8]

-

Reaction Setup: In a test tube or reaction flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equivalent), copper powder (0.1 equivalents), and sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 equivalents).

-

Solvent Addition: Add the solvent (e.g., DMSO).

-

Inert Atmosphere & Additive: Flush the vessel with argon. Add the catalytic reagent (e.g., 1,2-ethanedithiol, 0.1 equivalents) via syringe.

-

Reaction: Seal the vessel and stir the mixture at 100 °C for the specified time (typically 20 hours).

-

Workup: Cool the reaction to room temperature. Add aqueous HCl (e.g., 1 M) to quench the reaction and neutralize the excess sulfide.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the target aryl thiol.[8]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the processes involved in the synthesis of thiophenols.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for a transition-metal-catalyzed C–S cross-coupling reaction.

Key Reaction Components

This diagram shows the logical relationship between the essential components required for a successful C–S coupling reaction.

Palladium Catalytic Cycle

The mechanism for the palladium-catalyzed C–S coupling reaction is illustrated below, analogous to the Buchwald-Hartwig amination cycle.[1][18]

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. thieme-connect.de [thieme-connect.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. jk-sci.com [jk-sci.com]

A Technical Guide to 2-Bromobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Dated: December 20, 2025

Abstract

This document provides a comprehensive technical overview of 2-Bromobenzenethiol (commonly known as 2-Bromothiophenol), a key reagent and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. It details the compound's nomenclature, physicochemical properties, synthesis protocols, and significant applications. Emphasis is placed on its role as a precursor in the development of novel therapeutic agents and functional materials. Safety and handling protocols are also summarized to ensure proper laboratory practice.

Nomenclature and Identification

The compound commonly referred to as this compound is systematically named 2-Bromobenzenethiol according to IUPAC nomenclature.[1][2] This name accurately describes its structure: a benzene (B151609) ring substituted with a thiol (-SH) group and a bromine atom at the ortho (position 2) position.

| Identifier | Value |

| IUPAC Name | 2-Bromobenzenethiol |

| Common Synonyms | This compound, o-Bromothiophenol, 2-Bromophenyl mercaptan |

| CAS Number | 6320-02-1[1][3][4] |

| EC Number | 228-665-4[1][4] |

| Molecular Formula | C₆H₅BrS[1][3] |

| Molecular Weight | 189.07 g/mol [1][3] |

| InChI Key | YUQUNWNSQDULTI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

2-Bromobenzenethiol is a colorless to clear yellow liquid characterized by a strong, unpleasant stench.[5][6][7] It is sensitive to air and requires storage under an inert atmosphere.[7][8]

| Property | Value | Reference |

| Appearance | Colorless to light orange/yellow clear liquid | [5] |

| Physical State (at 20°C) | Liquid | |

| Boiling Point | 241.1°C at 760 mmHg128-130°C at 25 mmHg114-116°C at 10 mmHg | [4][5][9][6][7] |

| Density | 1.573 g/mL at 25°C | [5][9] |

| Refractive Index (n20/D) | 1.635 | [5][9] |

| Flash Point | >110°C (>230°F) | [6][9] |

| Purity (Typical) | >97% (GC) | [9] |

Synthesis and Manufacturing

While several synthetic routes exist, a prevalent modern approach involves the functionalization of aryne intermediates. This method offers advantages in terms of regioselectivity and functional group tolerance.[10][11]

Experimental Protocol: Synthesis via Bromothiolation of Aryne Intermediates

This protocol is adapted from a novel method for synthesizing o-bromobenzenethiol equivalents, which provides a stable and odorless pathway to diverse organosulfur compounds.[10][11][12] The core of this process is the reaction of an aryne precursor with a xanthate, followed by bromination.

Caption: Experimental workflow for aryne-based synthesis.

Methodology:

-

Aryne Generation: An o-silylaryl triflate (e.g., 4,5-dimethoxy-2-trimethylsilylphenyl triflate) is used as the aryne precursor.[10]

-

Reaction Mixture: In a vial under an inert atmosphere, the aryl triflate, potassium O-ethyl dithiocarbonate (xanthate), 18-crown-6, and potassium fluoride are combined in a solvent such as acetonitrile or 1,2-dimethoxyethane.[10] An electrophilic bromine source (e.g., bromopentafluorobenzene) is included for the bromothiolation.[10]

-

Reaction Conditions: The mixture is stirred at 0°C for approximately 24 hours and then allowed to warm to room temperature.[10]

-

Workup: The resulting mixture is filtered through a celite pad to remove solid residues. The filtrate is then concentrated under reduced pressure.[10]

-

Purification: The crude residue is purified using preparative thin-layer chromatography (TLC) with a solvent system like n-hexane/EtOAc to yield the target S-(2-bromo-aryl) O-ethyl carbonodithioate, which serves as a stable equivalent of 2-bromobenzenethiol.[10]

This method avoids the direct handling of volatile and malodorous thiols while enabling the synthesis of highly functionalized derivatives.[11]

Applications in Drug Development and Organic Synthesis

2-Bromobenzenethiol is a valuable intermediate in the synthesis of a wide range of organic compounds.[13] Its bifunctional nature—a nucleophilic thiol group and a bromine atom amenable to cross-coupling reactions—makes it a versatile building block.

-

Pharmaceutical Synthesis: It serves as a starting material for developing pharmaceutical compounds.[13] The thiol group can be used to form thioether linkages, while the bromine atom can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to build molecular complexity.

-

Precursor to Heterocycles: It is used in the synthesis of sulfur-containing heterocyclic compounds, such as phenothiazines and thianthrenes, which are scaffolds present in many bioactive molecules.[11][12]

-

Materials Science: The compound is utilized in the development of novel materials, including polymers and coatings, where its specific chemical properties are advantageous.[13]

The general reactivity pathway involves the nucleophilic thiol group reacting with an electrophile, followed by a transition-metal-catalyzed cross-coupling at the C-Br bond, or vice-versa.

Caption: Synthetic pathways utilizing 2-Bromobenzenethiol.

Safety and Handling

2-Bromobenzenethiol is a hazardous substance that requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Classification |

| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation). Toxic if swallowed, in contact with skin, or if inhaled.[1][6][7] |

| Skin Corrosion/Irritation | Category 1B or 2. Causes severe skin burns and eye damage, or causes skin irritation.[1] |

| Eye Damage/Irritation | Category 2. Causes serious eye irritation.[1][7] |

| Target Organ Toxicity | Category 3 (Single Exposure). May cause respiratory irritation.[1][7] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A respirator with an appropriate filter (e.g., ABEK type) is recommended.[7][9]

-

Storage: Store refrigerated (0-10°C) under an inert gas like nitrogen or argon.[3] The material is air and heat sensitive.

-

Spills: Absorb spills with inert material and place in a suitable, closed container for disposal. Evacuate personnel and ensure adequate ventilation.[6]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and call a physician immediately.[6]

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough understanding of the material's hazards and in accordance with established safety protocols.

References

- 1. 2-Bromobenzenethiol | C6H5BrS | CID 80598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-bromobenzenethiol | 6320-02-1 [chemnet.com]

- 5. This compound | 6320-02-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound 97 6320-02-1 [sigmaaldrich.com]

- 10. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents [organic-chemistry.org]

- 11. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cas 6320-02-1,this compound | lookchem [lookchem.com]

An In-depth Technical Guide on the Core Reaction Pathways of 2-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophenol (also known as 2-bromobenzenethiol) is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both a nucleophilic thiol group and a reactive carbon-bromine bond on an aromatic ring, allows it to serve as a valuable building block for a diverse array of complex molecules. This dual functionality makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the fundamental reaction pathways of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective utilization.

Core Physicochemical and Spectroscopic Data

A foundational understanding of this compound's properties is crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₅BrS |

| Molecular Weight | 189.07 g/mol |

| Appearance | Colorless to very deep yellow liquid |

| Boiling Point | 128-130 °C at 25 mmHg |

| Density | 1.573 g/mL at 25 °C |

| Refractive Index | n20/D 1.635 |

Spectroscopic Data:

-

Mass Spectrometry (EI-MS): The mass spectrum of this compound typically shows a characteristic molecular ion peak cluster at m/z 188/190, reflecting the isotopic distribution of bromine.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include those associated with the S-H and C-Br stretching modes.

Fundamental Reaction Pathways

This compound undergoes a variety of transformations, primarily centered around its thiol and bromo-aryl moieties. The principal reaction pathways include palladium-catalyzed cross-coupling reactions, copper-catalyzed Ullmann-type condensations, oxidation of the thiol group, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the arylation at the bromine-bearing carbon. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromothiophene Analogs

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |

| 2 | 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | ~70-90 |

| 3 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂/Ligand | K₃PO₄ | Dioxane | 60-105 | 19-24 | quant. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol is adapted from procedures for similar 2-bromo-heterocycles and serves as a representative method.[2]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio, 5 mL).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

Copper-Catalyzed C-S and C-N Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S and C-N bonds using a copper catalyst, often at elevated temperatures.[3][4] This reaction is particularly useful for synthesizing diaryl thioethers and N-aryl amines from this compound. Modern protocols often employ ligands to facilitate the reaction under milder conditions. The mechanism is thought to involve the formation of a copper(I) thiolate or amide, which then reacts with the aryl halide.

Quantitative Data for Ullmann-Type Reactions

| Entry | Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | N,N-dimethylethylenediamine | CuI (10 mol%) | K₂CO₃ | ChCl/Glycerol | 60 | 98 |

| 2 | Aryl Halides | Anilines | CuI/Ligand | t-BuOK | Deep Eutectic Solvent | 60-100 | Good to Excellent |

| 3 | Aryl Iodides | Thiols | CuI | K₂CO₃ | DMF | 110 | High |

Detailed Experimental Protocol: Ullmann C-S Coupling

This protocol is a general representation of a modern Ullmann-type C-S coupling.

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the desired thiol (1.2 mmol, 1.2 equiv.), a copper(I) source such as CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP (5 mL).

-

Reaction: Seal the vessel and heat the mixture to 100-150 °C with stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Ullmann Condensation (C-S Coupling) Workflow

Oxidation to Disulfides

The thiol group of this compound is readily oxidized to form the corresponding disulfide, bis(2-bromophenyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction can be catalyzed by various species, including iodide ions.

Quantitative Data for Thiol Oxidation

| Entry | Thiol | Oxidant | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzyl mercaptan | 30% H₂O₂ | I₂ (cat.) | EtOAc | Room Temp | 95 |

| 2 | Thiophenol | DMSO | HI (cat.) | Acetonitrile | Room Temp | 95 |

| 3 | Various Thiols | H₂O₂ | CrK(SO₄)₂ (cat.) | 60% Methanol | Room Temp | Excellent |

Detailed Experimental Protocol: Oxidation to Disulfide

This protocol is based on the oxidation of thiols using hydrogen peroxide catalyzed by iodide.[5]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as ethyl acetate (B1210297) (5 mL).

-

Catalyst Addition: Add a catalytic amount of iodine (I₂) or an iodide salt (e.g., KI, 0.1 mmol, 10 mol%).

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equiv.) to the stirred solution at room temperature.

-

Reaction: Continue stirring at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to remove any excess iodine. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the disulfide product, which may be further purified by recrystallization or chromatography if necessary.

Oxidation of this compound to its Disulfide

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups.[6][7] In the case of this compound, the thiol group can be deprotonated to form a thiolate, which can then participate in intermolecular or intramolecular substitution reactions. Alternatively, an external nucleophile can displace the bromide.

Quantitative Data for SNAr Reactions

| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Halopyridinium salt | 2-Propanethiol | K₂CO₃ | Acetonitrile | Room Temp | 60 |

| 2 | 2-Halopyridinium salt | Sodium 2-propanethiolate | - | Acetonitrile | Room Temp | High |

| 3 | Heteroaryl Halides | Thiols | - | Water | - | 51-95 |

Detailed Experimental Protocol: SNAr with an Alkoxide

This protocol describes a general procedure for the reaction of an aryl bromide with an alkoxide nucleophile.

-

Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent like DMF or DMSO (5 mL) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 mmol, 1.1 equiv.) to deprotonate the thiol.

-

Nucleophile Addition: If an external nucleophile is used, such as sodium methoxide, it would be added at this stage. For intramolecular cyclization, this step is omitted.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent.

-

Purification: Wash the organic extracts, dry, and concentrate. Purify the product by chromatography or recrystallization.

General SNAr Mechanism

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate makes it highly valuable in the field of drug discovery.[1] The ability to readily form C-C, C-S, and C-N bonds allows for the construction of complex heterocyclic scaffolds that are prevalent in many biologically active molecules. For example, derivatives of this compound are key precursors in the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities, including antipsychotic and antihistaminic properties. The strategic functionalization of the this compound core enables the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. A thorough understanding of its fundamental reaction pathways—including Suzuki-Miyaura coupling, Ullmann condensation, oxidation, and nucleophilic aromatic substitution—is essential for its effective application. This guide has provided a detailed overview of these core reactions, complete with experimental considerations, quantitative data, and mechanistic insights, to aid researchers in leveraging the synthetic potential of this important molecule in their scientific endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 2-bromothiophenol. Due to a lack of specific experimental data in the current scientific literature for this particular molecule, this guide combines established principles of electrophilic aromatic substitution with adapted experimental protocols from analogous reactions. The information herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and its derivatives.

Core Concepts: Regioselectivity in this compound

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring is determined by the combined electronic and steric effects of the existing substituents. In this compound, the directing effects of the bromo (-Br) and thiol (-SH) groups must be considered.

-

Thiol Group (-SH): The thiol group is an activating, ortho-, para- directing group. The lone pairs of electrons on the sulfur atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

-

Bromo Group (-Br): The bromo group is a deactivating, ortho-, para- directing group. While it withdraws electron density from the ring inductively (deactivating), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the activating effect of the thiol group is expected to be the dominant influence. Therefore, electrophilic substitution is predicted to occur primarily at the positions most activated by the -SH group and least hindered sterically. The primary substitution products are anticipated to be at the C4 (para to -SH) and C6 (ortho to -SH) positions, with the C4 product generally favored due to reduced steric hindrance from the adjacent bromo group.

Predicted Regioselectivity of Electrophilic Attack

A Technical Guide to Nucleophilic Substitution Reactions Involving 2-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of nucleophilic substitution reactions centered on 2-Bromothiophenol. This compound is a versatile bifunctional molecule, featuring both a nucleophilic thiol group and an electrophilic carbon-bromine bond on an aromatic ring.[1] This dual reactivity makes it a valuable intermediate for synthesizing complex organosulfur compounds, which are significant building blocks in pharmaceuticals, agrochemicals, and materials science.[1] This guide will detail the core reaction mechanisms, present quantitative data, provide explicit experimental protocols, and visualize key pathways to support advanced research and development.

Fundamental Reaction Pathways

The chemical behavior of this compound is dominated by its two functional groups: the thiol (-SH) and the bromo-aryl (-Br) moieties.[1] The sulfur atom is a potent nucleophile, while the carbon-bromine bond is the principal site for substitution reactions on the aromatic ring.[1]

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution under specific conditions. Unlike aliphatic SN1 and SN2 reactions, which are generally unfavorable for aryl halides due to steric hindrance and the instability of aryl cations, these reactions proceed via different pathways.[2][3] The most relevant mechanisms for this compound are the Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed coupling reactions like the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is a primary pathway for nucleophilic substitution on aromatic rings, particularly when electron-withdrawing groups are present to activate the ring.[2][3] The reaction proceeds via a two-step addition-elimination process:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily disrupted.

-

Elimination: The leaving group (in this case, bromide) is expelled, and the aromaticity of the ring is restored.[3]

The presence of strong electron-withdrawing groups (like -NO2) at the ortho or para positions to the leaving group is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[4][6]

Caption: General workflow for the SNAr addition-elimination mechanism.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution that is highly effective for forming aryl-aryl, aryl-ether, aryl-amine, and aryl-thioether bonds.[7][8][9] This reaction is particularly relevant for this compound, which can undergo self-condensation to form thianthrene (B1682798), a valuable sulfur-containing heterocyclic compound.[10]

Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures (often exceeding 200°C) in polar aprotic solvents like DMF or NMP.[7] Modern protocols have improved upon this by using soluble copper catalysts with supporting ligands, which can lower reaction temperatures and improve yields.[7] The catalytic cycle is generally accepted to involve Cu(I) and Cu(III) intermediates.[8]

Caption: A proposed catalytic cycle for the Ullmann condensation reaction.

Synthesis of Thianthrene Derivatives

One of the most prominent reactions of this compound is its copper-catalyzed self-condensation to produce thianthrene. Thianthrene and its derivatives are of significant interest in materials science and medicinal chemistry.[10]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of thianthrene from 2-halothiophenols via Ullmann condensation. Conditions can be adapted for this compound.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chlorothiophenol | CuI | K₂CO₃ | DMF | 150 | 24 | 75-85 |

| 2 | This compound | Cu Powder | K₂CO₃ | NMP | 210 | 12 | ~80 |

| 3 | 2-Iodothiophenol | Cu₂O | Cs₂CO₃ | Dioxane | 110 | 18 | >90 |

Note: Data is compiled from typical Ullmann condensation protocols and may require optimization for specific substrates.

Experimental Protocol: Synthesis of Thianthrene via Ullmann Condensation

This protocol provides a generalized procedure for the synthesis of the thianthrene core. Caution: This reaction should be performed in a well-ventilated fume hood due to the use of high-boiling point solvents and the unpleasant odor of thiophenols.

-

Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), copper(I) iodide (0.1-0.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[10]

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), via syringe.[10]

-

Reaction: Heat the reaction mixture to 150-210 °C with vigorous stirring.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[10]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[10] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure thianthrene.

Modern Synthetic Approaches: Aryne Intermediates

Recent advancements have led to novel methods for synthesizing this compound equivalents through the bromothiolation of aryne intermediates.[11][12][13][14] This approach offers an efficient, odorless, and highly functionalizable route to diverse organosulfur compounds.[12] The reaction involves generating a highly reactive aryne (benzyne) intermediate, which is then trapped by a sulfur nucleophile and an electrophilic bromine source.[13]

Quantitative Data: Synthesis of a this compound Equivalent

The following data is from a reported synthesis of S-(2-bromo-4,5-dimethoxyphenyl) O-ethyl carbonodithioate, a stable this compound equivalent.

| Aryne Precursor | Sulfur Source | Bromine Source | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate | Potassium O-ethyl dithiocarbonate | Bromopentafluorobenzene | KF, 18-crown-6 (B118740) | DME | 0 to RT | 24 | 86 |

Data sourced from Tabata, S., & Yoshida, S. (2024). Org. Lett., 26, 3816-3821.[13]

Experimental Protocol: Synthesis via Aryne Intermediate

This protocol is adapted from the literature for the synthesis of an S-(2-bromoaryl) O-ethyl carbonodithioate.[13]

-

Setup: In a glovebox or under an inert atmosphere, add the aryne precursor (e.g., an o-silylaryl triflate, 1.5 eq) and potassium O-ethyl dithiocarbonate (1.0 eq) to a vial with a stir bar.

-

Reagent Addition: Dissolve the solids in an anhydrous solvent (e.g., 1,2-dimethoxyethane). Add the electrophilic bromine source (e.g., bromopentafluorobenzene, 5.0 eq), 18-crown-6 (4.0 eq), and potassium fluoride (B91410) (3.0 eq) at room temperature.[13]

-

Reaction: Stir the mixture at 0°C for 24 hours, then allow it to warm to room temperature.[13]

-

Workup: Filter the mixture through a short pad of celite and concentrate the filtrate under reduced pressure.[13]

-

Purification: Purify the residue by preparative thin-layer chromatography (pTLC) or column chromatography to yield the desired 2-bromobenzenethiol equivalent.[13]

Caption: Simplified workflow for synthesis via an aryne intermediate.

Applications in Drug Discovery and Materials Science

The organosulfur skeletons derived from this compound, such as phenothiazines and thianthrenes, are pivotal in diverse research fields.[1][12] Phenothiazines, for example, form the core of a class of antipsychotic drugs. Thianthrene-based molecules are being explored for applications in organic electronics due to their unique stereoelectronic properties. The synthetic routes detailed in this guide provide researchers with powerful tools to access these and other novel molecular architectures for the development of next-generation therapeutics and functional materials.

References

- 1. This compound | 6320-02-1 | Benchchem [benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents [organic-chemistry.org]

- 14. tus.elsevierpure.com [tus.elsevierpure.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromothiophenol (CAS No. 6320-02-1), a crucial reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to its toxicity and hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.[1]

Core Safety and Hazard Information

This compound is classified as a hazardous chemical, being toxic if swallowed, in contact with skin, or if inhaled. It is known to cause serious skin and eye irritation, as well as respiratory irritation.[2] A notable characteristic of this compound is its powerful and unpleasant stench.[2]

Quantitative Data Summary

The following table summarizes the key physical, chemical, and safety data for this compound. This information is critical for designing safe experimental setups and for quick reference in case of an emergency.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅BrS | [2] |

| Molecular Weight | 189.07 g/mol | [3] |

| CAS Number | 6320-02-1 | |

| Appearance | Clear yellow liquid | [1] |

| Odor | Stench | [2] |

| Boiling Point | 114 - 116 °C @ 10 mmHg128-130 °C @ 25 mmHg | [3] |

| Density | 1.573 g/mL at 25 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Refractive Index | n20/D 1.635 | [3] |

| UN Number | UN2810 | |

| Hazard Class | 6.1 (Toxic liquid) | |

| Packing Group | III | |

| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

Note: Specific LD50 and LC50 values for this compound were not available in the consulted resources.

Experimental Protocols

Adherence to the following detailed protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound.

-

Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or neoprene. Double gloving is highly recommended to prevent skin contact and absorption.[4] Inspect gloves for any signs of degradation or perforation before use.[5]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[4]

-

Skin and Body Protection: A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes is mandatory.[4] For operations with a higher risk of splashing, a chemical-resistant apron should also be worn.[4]

-

Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of its toxic vapors.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Safe Handling and Storage

-

Handling:

-

Before commencing work, ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

-

Conduct all manipulations of this compound inside a certified and operational chemical fume hood.[2]

-

Avoid direct contact with the skin, eyes, and clothing.[2]

-

Do not breathe in the vapors, mists, or sprays of the chemical.[2]

-

Eating, drinking, and smoking are strictly prohibited in the laboratory area where this chemical is handled.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

-

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

-

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[1][5]

-

Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

The storage area should be locked and accessible only to authorized personnel.

-

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

-

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

-

-

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is combustible and thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

-

-

Accidental Release Measures:

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Personal Protection: Responders must wear the appropriate PPE as detailed in the PPE section.

-

Containment: Prevent the spill from entering drains or waterways.

-

Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[4]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Visual Workflow for Spill Management

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Caption: A workflow for the safe response to a this compound spill.

References

The Synthesis of Thiophenols: A Historical and Technical Guide

An in-depth exploration of the evolution of thiophenol synthesis, from classical stoichiometric reactions to modern catalytic methodologies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of organic transformations.

Thiophenols, aromatic compounds containing a sulfhydryl (-SH) group directly attached to an aromatic ring, are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique reactivity makes them crucial intermediates in the construction of complex molecular architectures. The historical development of methods for their synthesis reflects the broader evolution of synthetic organic chemistry, from forcing, often low-yielding classical reactions to milder, more efficient, and functional-group-tolerant catalytic systems. This guide provides a detailed technical overview of the core synthetic strategies, complete with experimental protocols and comparative data to aid in method selection.

Early and Classical Methods of Thiophenol Synthesis

The initial forays into thiophenol synthesis were characterized by harsh reaction conditions and limited substrate scope. These foundational methods, while often superseded, laid the groundwork for future innovations.

Reduction of Arylsulfonyl Chlorides